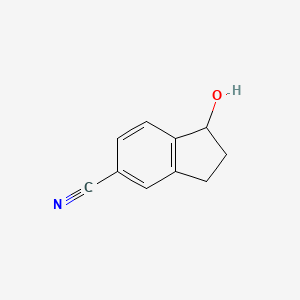

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Description

BenchChem offers high-quality 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJWSNVCZKWXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561190 | |

| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125114-88-7 | |

| Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Key Building Block for Advanced Research

Executive Summary: This technical guide provides a detailed exploration of a robust and selective synthetic route to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The core of this synthesis involves the chemoselective reduction of the precursor ketone, 5-cyano-1-indanone. This document elucidates the strategic rationale behind reagent selection, provides a step-by-step experimental protocol, and explains the underlying reaction mechanism. Designed for researchers, chemists, and drug development professionals, this guide integrates practical insights with fundamental chemical principles to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Indane Scaffold

The indane nucleus, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in chemical and pharmaceutical research.[1][2] Derivatives of indane are integral to numerous pharmacologically active agents and natural products, demonstrating a wide array of biological activities.[3][4] The specific target of this guide, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanol), serves as a critical building block for constructing more complex molecules.[5] Its bifunctional nature, featuring a secondary alcohol and a nitrile group, allows for diverse subsequent chemical transformations, making it a highly sought-after intermediate in the development of novel therapeutics and functional materials.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and efficient pathway to synthesize 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is through the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (commonly known as 5-cyano-1-indanone).[6][7][8] This strategy is advantageous because the ketone precursor is readily accessible through established methods like intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid derivative.[9][10]

The key challenge in this transformation is the chemoselective reduction of the ketone carbonyl group in the presence of a chemically sensitive nitrile (-C≡N) group. This necessitates a mild reducing agent that exhibits high selectivity for ketones over nitriles.

Figure 1: Retrosynthetic analysis of the target molecule.

Core Synthesis: Selective Reduction of 5-Cyano-1-indanone

Principle and Reagent Selection: The Case for Sodium Borohydride

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[11] While powerful reagents like lithium aluminum hydride (LiAlH₄) can readily accomplish this, they are often too reactive and would also reduce the nitrile group.[12]

The reagent of choice for this synthesis is Sodium Borohydride (NaBH₄) . This decision is grounded in the following key principles:

-

Chemoselectivity: NaBH₄ is a significantly milder reducing agent than LiAlH₄. It readily reduces aldehydes and ketones but does not typically react with less electrophilic functional groups like esters, amides, or, critically for this synthesis, nitriles under standard conditions.[12][13][14] This selectivity ensures the nitrile moiety remains intact.

-

Operational Simplicity and Safety: Unlike LiAlH₄, which reacts violently with protic solvents, NaBH₄ is stable enough to be used in alcoholic or even aqueous solutions.[14][15] This makes the reaction setup and workup procedures safer and more convenient for laboratory-scale synthesis.

-

Solvent Compatibility: Methanol (MeOH) or ethanol (EtOH) are excellent solvents for this reaction. They are capable of dissolving both the indanone substrate and the NaBH₄ reagent, and they also serve as the proton source to neutralize the intermediate alkoxide.[12][15]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism:

-

Hydride Attack: The borohydride ion (BH₄⁻) acts as a source of the nucleophilic hydride ion (H⁻). The hydride attacks the electrophilic carbon atom of the ketone's carbonyl group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the protic solvent (e.g., methanol), yielding the final secondary alcohol product, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.[13][15]

Figure 2: Mechanism of NaBH₄ reduction of 5-cyano-1-indanone.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 5-Cyano-1-indanone | 25724-79-2 | 157.17 | White to light yellow solid.[6][16] |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | White solid, moisture-sensitive.[14] |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | Flammable liquid. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile organic solvent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | Basic solution for workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyano-1-indanone (e.g., 5.0 g, 31.8 mmol).

-

Dissolution: Add anhydrous methanol (100 mL) to the flask and stir at room temperature until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 1.8 g, 47.7 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water (50 mL) dropwise to quench any unreacted sodium borohydride. Note: Hydrogen gas evolution will occur.

-

Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to remove any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white to off-white crystalline solid.

Process Data Summary

| Parameter | Value | Rationale |

| Substrate | 5-Cyano-1-indanone | Precursor ketone. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for ketones; does not reduce nitriles.[14] |

| Equivalents (NaBH₄) | 1.5 equivalents | An excess is used to ensure complete reaction and to compensate for any reaction with the protic solvent.[12] |

| Solvent | Methanol | Dissolves reactants and acts as a proton source for workup.[15] |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; warming ensures reaction completion. |

| Workup | Water quench, DCM extraction | Standard procedure for isolating neutral organic products.[17] |

| Expected Yield | >90% (after purification) | This reaction is typically high-yielding. |

Conclusion

The synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is effectively achieved through the chemoselective reduction of 5-cyano-1-indanone. The strategic use of sodium borohydride in a protic solvent like methanol provides a high-yielding, safe, and operationally simple method that preserves the integrity of the nitrile functional group. This guide provides the necessary theoretical foundation and a practical, validated protocol to empower researchers in their synthetic endeavors, facilitating the advancement of projects that rely on this versatile chemical intermediate.

References

-

Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. 13

-

Common Organic Chemistry. Sodium Borohydride. 14

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. 11

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. 15

-

Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal. Link

-

Organic Chemistry Portal. Indane synthesis. 18

-

Books. (2020). Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. 12

-

ResearchGate. The synthesis of indane derivatives and antioxidant effects | Request PDF. Link

-

MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Link

-

Wikipedia. Indane. Link

-

ChemShuttle. 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. 5

-

Google Patents. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole. Link

-

ChemBK. 1-Oxoindan-5-carbonitril. 6

-

Mylan Laboratories Limited. STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. 19

-

Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Link

-

Apollo Scientific. 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. Link

-

Organic Syntheses. Procedure for the preparation of 5,6-Dimethoxy-2-methyl-1-indanone. Link

-

Organic Chemistry Portal. Indanone synthesis. Link

-

Periodica Polytechnica Chemical Engineering. PREPARATION OF 5-INDANOL. 20

-

Scribd. 5 Synthetic Routes. Link

-

Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation. 21

-

ResearchGate. The 1H-indene and some examples of indene pharmaceuticals. Link

-

ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Link

-

Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Link

-

Cynor Laboratories. 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. 7

-

Alfa Chemistry. CAS 25724-79-2 5-Cyano-1-indanone. Link

-

Royal Society of Chemistry. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Link

-

King-Pharm. 1H-Indene-5-carbonitrile, 2,3-dihydro-1-hydroxy- [125114-88-7]. 22

-

BLDpharm. 125114-88-7|1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. Link

-

ChemicalBook. 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | 125114-88-7. Link

-

AZoM. (2016). Catalytic Hydrogenation Reaction. Link

-

myExperiment. Process for the preparation of 5-Cyanophthalide and intermediates useful therein. 23

-

Smolecule. Buy 6-Cyano-1-indanone | 69975-66-2. Link

-

ResearchGate. Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach | Request PDF. Link

-

IndiaMART. 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone). Link

-

ResearchGate. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Link

-

Echemi. 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile. Link

-

National Chemical Laboratory. catalytic hydrogenation of aromatic ketones in multiphase reactors: catalysis and reaction engineering studies. 24

-

CymitQuimica. 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. Link

-

Collection of Czechoslovak Chemical Communications. (1985). Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts. Link

Sources

- 1. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile;CAS No.:125114-88-7 [chemshuttle.com]

- 6. chembk.com [chembk.com]

- 7. cynorlaboratories.com [cynorlaboratories.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Indanone synthesis [organic-chemistry.org]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Sodium Borohydride [commonorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. m.indiamart.com [m.indiamart.com]

- 17. scribd.com [scribd.com]

- 18. Indane synthesis [organic-chemistry.org]

- 19. ajpamc.com [ajpamc.com]

- 20. pp.bme.hu [pp.bme.hu]

- 21. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]

- 22. 1H-Indene-5-carbonitrile, 2,3-dihydro-1-hydroxy- [125114-88-7] | King-Pharm [king-pharm.com]

- 23. myexperiment.org [myexperiment.org]

- 24. dspace.ncl.res.in [dspace.ncl.res.in]

An In-depth Technical Guide to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS 125114-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a key intermediate in the synthesis of Fimasartan, a potent angiotensin II receptor antagonist. This document delves into the compound's chemical properties, a detailed synthetic protocol, its spectroscopic characterization, and essential safety and handling procedures. The guide is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this important synthetic building block.

Introduction

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 125114-88-7) is a bifunctional organic molecule belonging to the indanol class of compounds. Its structure incorporates a hydroxyl group on the five-membered ring and a nitrile group on the aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules. The primary significance of this compound lies in its role as a crucial precursor in the manufacturing of Fimasartan, a non-peptide angiotensin II receptor blocker (ARB) used for the treatment of hypertension. The indanol core provides a rigid scaffold that is further elaborated to construct the final active pharmaceutical ingredient. Understanding the synthesis and properties of this intermediate is therefore of paramount importance for process chemists and medicinal chemists working in the field of cardiovascular drug discovery and development.

Synthesis Methodology

A prevalent and efficient method for the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves the reduction of its corresponding ketone precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for ketones in the presence of other functional groups like nitriles.

Experimental Protocol: Reduction of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

This protocol is adapted from a general procedure for the reduction of a similar indanone derivative.[1]

Materials:

-

1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Concentrate the solution in vacuo to yield the crude product.

-

Purification: Purify the crude 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a protic solvent that is suitable for sodium borohydride reductions and effectively dissolves the indanone starting material.

-

Cooling to 0 °C: The initial addition of NaBH₄ is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

-

Portion-wise Addition: Adding the reducing agent in portions helps to manage the reaction rate and temperature.

-

Aqueous Workup: The water quench neutralizes any remaining borohydride and the subsequent extraction isolates the desired alcohol product from inorganic byproducts.

-

Brine Wash: The brine wash helps to remove any remaining water from the organic layer.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

Spectroscopic Characterization

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The electron-withdrawing nitrile group at the 5-position will deshield the aromatic protons, causing them to appear at a higher chemical shift compared to unsubstituted 1-indanol.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH-OH) | ~5.2 | Triplet | ~6.0 |

| H2 (CH₂) | ~2.5, ~2.0 | Multiplets | - |

| H3 (CH₂) | ~3.1, ~2.8 | Multiplets | - |

| Aromatic H | 7.4 - 7.8 | Multiplets | - |

| OH | Variable | Singlet (broad) | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reflect the presence of ten unique carbon atoms. The nitrile carbon will have a characteristic chemical shift in the 118-120 ppm range.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~76 |

| C2 (CH₂) | ~36 |

| C3 (CH₂) | ~30 |

| C3a (Ar-C) | ~145 |

| C4 (Ar-CH) | ~125 |

| C5 (Ar-C-CN) | ~112 |

| C6 (Ar-CH) | ~128 |

| C7 (Ar-CH) | ~126 |

| C7a (Ar-C) | ~147 |

| CN | ~119 |

Predicted FT-IR Data

The FT-IR spectrum will be characterized by the presence of a strong, broad absorption band for the hydroxyl group and a sharp, medium-intensity band for the nitrile group.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3500 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C≡N | Stretching | 2230 - 2220 (sharp) |

| C=C (aromatic) | Stretching | 1610, 1500 |

| C-O | Stretching | 1250 - 1050 |

Predicted Mass Spectrometry Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. Key fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion and cleavage of the five-membered ring.

| m/z | Predicted Fragment |

| 159 | [M]⁺ |

| 141 | [M - H₂O]⁺ |

| 130 | [M - CHO]⁺ |

| 116 | [M - C₂H₃O]⁺ |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is not widely available, safety precautions can be inferred from data on related indanol and nitrile-containing compounds. It should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid breathing dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

The primary and most well-documented application of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is as a key intermediate in the synthesis of Fimasartan . Fimasartan is an angiotensin II receptor antagonist developed for the treatment of hypertension and heart failure. The hydroxyl group of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile serves as a handle for further chemical transformations, allowing for the attachment of the remainder of the Fimasartan molecule.

Role in Fimasartan Synthesis Workflow

Caption: Role of the title compound in the synthesis of Fimasartan.

References

-

PubChem. (n.d.). 1-Indanol. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 2-Indanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- Google Patents. (n.d.). WO2009131090A1 - Amino acid compound.

- Google Patents. (n.d.). CN105051037A.

- Google Patents. (n.d.). CN104478811A - Fimasartan intermediate preparation method.

- Google Patents. (n.d.). CN105837514A - Fimasartan drug impurity preparation method.

- Google Patents. (n.d.). KR20200088570A - Process for Preparation of Fimasartan and Intermediate for Preparing the Same.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and spectral analysis of analogous structures, this document serves as a robust resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1] The fusion of a cyclopentyl ring to a benzene ring imparts a unique conformational rigidity that is advantageous for specific binding to biological targets. The introduction of hydroxyl and nitrile functionalities, as in 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, opens avenues for diverse chemical modifications and potential interactions with biomolecules, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[2]

Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Mechanistic Approach

The most direct and logical synthetic route to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is through the nucleophilic addition of a cyanide ion to its corresponding ketone precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. This reaction is a classic example of cyanohydrin formation.

Reaction Mechanism: Cyanohydrin Formation

The formation of a cyanohydrin from a ketone is a reversible nucleophilic addition.[3] The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the more nucleophilic cyanide anion. The cyanide anion then attacks the electrophilic carbonyl carbon of the ketone, leading to a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source, such as undissociated hydrogen cyanide or a weak acid, yields the final cyanohydrin product.

Caption: Mechanism of Cyanohydrin Formation.

Proposed Experimental Protocol

This protocol is based on general procedures for cyanohydrin formation and should be optimized for specific laboratory conditions.

Materials:

-

1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetic acid or a similar weak acid

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

-

In a well-ventilated fume hood, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of sodium cyanide in water.

-

Cool the ketone solution to 0-5 °C using an ice bath.

-

Slowly add the aqueous sodium cyanide solution to the stirred ketone solution.

-

While maintaining the temperature at 0-5 °C, add acetic acid dropwise to the reaction mixture over a period of 30 minutes. The addition of acid generates hydrocyanic acid (HCN) in situ.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding an excess of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, the following data are predicted based on the analysis of its structural features and comparison with known spectra of similar indanol and nitrile-containing compounds.[4]

Predicted Quantitative Spectroscopic Data

| Analysis | Predicted Data |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 1 |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 2 |

| FTIR (KBr, cm⁻¹) | ~3400 (O-H), ~2230 (C≡N), ~1610, 1480 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z 159 (M⁺), 132 (M⁺ - HCN), 115 (M⁺ - HCN - OH) |

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic-H |

| ~7.4-7.5 | d | 1H | Aromatic-H |

| ~5.3-5.4 | t | 1H | CH-OH |

| ~3.0-3.2 | m | 2H | CH₂ |

| ~2.4-2.6 | m | 2H | CH₂ |

| ~2.0-3.0 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | Aromatic C (quaternary) |

| ~140-145 | Aromatic C (quaternary) |

| ~125-135 | Aromatic CH |

| ~120-125 | C≡N |

| ~110-115 | Aromatic C (quaternary, attached to CN) |

| ~70-75 | C-OH |

| ~35-40 | CH₂ |

| ~25-30 | CH₂ |

Rationale for Predicted Spectral Data

-

¹H NMR: The aromatic protons are expected in the downfield region (7.4-7.8 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) will likely appear as a triplet around 5.3-5.4 ppm due to coupling with the adjacent methylene group. The two methylene groups of the five-membered ring will show complex multiplets in the aliphatic region. The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: The aromatic carbons will resonate between 125-150 ppm. The carbon of the nitrile group is expected around 120-125 ppm. The carbon attached to the hydroxyl group (C-OH) should appear in the 70-75 ppm range. The two aliphatic methylene carbons will be found in the upfield region.

-

FTIR: A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A sharp, medium-intensity peak around 2230 cm⁻¹ is indicative of the C≡N stretch. Aromatic C=C stretching vibrations will be observed in the 1480-1610 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 159. Common fragmentation patterns for cyanohydrins include the loss of HCN (m/z = 27), leading to a fragment at m/z 132. Subsequent loss of a hydroxyl radical (m/z = 17) could lead to a fragment at m/z 115.

Chemical Reactivity and Potential Applications

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile possesses three key reactive sites: the hydroxyl group, the nitrile group, and the aromatic ring.

-

Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also serve as a directing group for reactions on the indane ring.

-

Nitrile Group: The nitrile functionality is versatile and can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for the introduction of a variety of other functional groups.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing electron-withdrawing nitrile group and the electron-donating effect of the indane ring system.

The presence of these functional groups makes 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery where the indane scaffold is a recurring motif.[1]

Safety and Handling

Caution: This section is based on the known hazards of the precursor, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, and the general toxicity of cyanohydrins. A full risk assessment should be conducted before handling this compound.

-

Hazards of Precursor (1-oxo-2,3-dihydro-1H-indene-5-carbonitrile): This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

-

Hazards of Cyanohydrins: Cyanohydrins are potentially toxic as they can be in equilibrium with their corresponding aldehydes or ketones and hydrogen cyanide, which is a highly toxic gas.

-

Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

Cyanide-containing waste must be disposed of according to institutional and national regulations.

-

Conclusion

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a synthetically valuable molecule with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, spectroscopic properties, and reactivity. Researchers working with this compound are encouraged to use this document as a foundational resource while exercising due caution and performing appropriate experimental validation.

References

- Cyanohydrin reaction - Grokipedia. (n.d.).

- Cyanohydrin reaction - L.S.College, Muzaffarpur. (2020, August 1).

-

The 1H‐indene and some examples of indene pharmaceuticals. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-oxo-2,3-dihydro-1H-indene-5-carbonitrile - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 10-F767872 - 1-hydroxy-23-dihydro-1h-indene-5-carbonitrile [cymitquimica.com]

- 2. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 4. tdcommons.org [tdcommons.org]

An In-depth Technical Guide to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. This bifunctional molecule, incorporating a chiral benzylic alcohol and an aromatic nitrile, represents a valuable scaffold for medicinal chemistry and materials science. This document furnishes researchers, scientists, and drug development professionals with a detailed examination of its spectroscopic characteristics, a robust synthesis protocol via the reduction of 5-cyano-1-indanone, and an exploration of its reactivity and potential applications. All protocols and claims are substantiated by references to authoritative scientific literature.

Introduction and Significance

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, also known as 5-cyano-1-indanol, is a fascinating molecular entity that marries the structural rigidity of the indane framework with the chemical versatility of a hydroxyl and a cyano group. The indane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] The hydroxyl group introduces a chiral center and a site for potential hydrogen bonding and further functionalization, while the nitrile group can act as a precursor for various nitrogen-containing heterocycles or as a key interaction point in biological systems.

The strategic placement of these functional groups makes 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile a compelling building block for the synthesis of novel therapeutic agents and functional materials. Its derivatives have potential applications in a range of pharmacological areas, leveraging the known activities of indanol and substituted indole compounds, which include antiviral, anti-inflammatory, and central nervous system effects.[1][2] This guide aims to provide a detailed technical foundation for researchers looking to explore the potential of this versatile molecule.

Molecular Structure and Characterization

The molecular structure of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. A hydroxyl group is situated at the benzylic C1 position, rendering this carbon a stereocenter. A cyano group is attached to the C5 position of the aromatic ring.

Caption: 2D structure of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

Spectroscopic Data (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): Signals in the range of δ 7.2-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Benzylic Proton (1H, C1-H): A multiplet around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons at C2.

-

Hydroxyl Proton (1H, O-H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Methylene Protons (4H, C2-H2 and C3-H2): Complex multiplets in the aliphatic region, approximately δ 2.0-3.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (6C): Resonances in the δ 110-150 ppm range.

-

Nitrile Carbon (1C): A characteristic signal around δ 118-125 ppm.

-

Benzylic Carbon (1C, C1): A signal in the δ 70-80 ppm region.

-

Methylene Carbons (2C, C2 and C3): Peaks in the aliphatic region, typically δ 25-40 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm-1 for the nitrile group.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm-1 range.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm-1 region.

-

C-O Stretch: An absorption in the 1000-1250 cm-1 range.

Mass Spectrometry (MS):

-

Molecular Ion (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C10H9NO, 159.19 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (M-18) from the alcohol and cleavage of the five-membered ring.

Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

The most direct and efficient synthetic route to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (also known as 5-cyano-1-indanone). This precursor is commercially available.[3][4] Both sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are suitable reducing agents for this transformation. Below is a detailed protocol using the milder and more manageable reagent, sodium borohydride.

Experimental Protocol: Reduction of 5-cyano-1-indanone with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of ketones.[5][6]

Materials:

-

1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford pure 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

Caption: Synthesis workflow for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

Chemical Reactivity and Potential Applications

The reactivity of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is dictated by its three key structural components: the benzylic alcohol, the aromatic nitrile, and the dihydroindene core.

Reactivity of the Hydroxyl Group

The secondary benzylic alcohol is a versatile functional group. It can undergo:

-

Oxidation: Re-oxidation to the parent ketone, 5-cyano-1-indanone, can be achieved using a variety of oxidizing agents.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of a wide range of substituents to modulate the molecule's physicochemical properties.

-

Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution reactions at the benzylic position.

Reactivity of the Nitrile Group

The aromatic nitrile is a valuable synthetic handle for further molecular elaboration:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

-

Reduction: Reduction of the nitrile group can yield a primary amine, providing another point for diversification.

-

Cyclization Reactions: The nitrile group can participate in various cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a chiral alcohol and a versatile nitrile on a rigid indane scaffold makes 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile a highly attractive starting material for:

-

Medicinal Chemistry: As a building block for the synthesis of novel analogs of known indane-based drugs. The diverse pharmacological activities of indanol derivatives suggest potential for this scaffold in developing agents with anti-inflammatory, antiviral, and CNS-modulating properties.[1] The nitrile group can also serve as a bioisostere for other functional groups or as a key binding element in enzyme active sites.

-

Materials Science: The rigid structure and potential for hydrogen bonding make this molecule and its derivatives interesting candidates for the development of novel liquid crystals, polymers, and other functional materials.[3]

Conclusion

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a molecule of significant synthetic potential. Its straightforward preparation from commercially available starting materials, coupled with the orthogonal reactivity of its hydroxyl and nitrile functional groups, provides a robust platform for the generation of diverse molecular architectures. This guide has provided a foundational understanding of its structure, synthesis, and reactivity, which should empower researchers to explore its utility in the development of novel pharmaceuticals and advanced materials.

References

- Sharma, A., & Kumar, V. (2013). A Review on Pharmacological Activities of Indanol and its Derivatives. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 158-163.

- Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 155-163.

-

PubChem. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 20: Sodium Borohydride Reduction of A Ketone. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The reaction of a nitrile with an alcohol in the presence of a st... | Study Prep in Pearson+ [pearson.com]

- 3. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile | C10H7NO | CID 312896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-OXO-2,3-DIHYDRO-1H-INDENE-5-CARBONITRILE | 25724-79-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

A Comprehensive Guide to the Synthesis and Spectroscopic Characterization of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

This technical guide provides an in-depth exploration of the synthesis and detailed spectroscopic analysis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible approach to its characterization.

Introduction

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 125114-88-7) is a valuable building block in medicinal chemistry. Its rigid, bicyclic scaffold combined with the reactive nitrile and hydroxyl functionalities makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide outlines a systematic approach, from synthesis to comprehensive spectroscopic elucidation, providing a self-validating framework for its analysis.

Synthesis and Purification

A common and efficient route to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves the selective reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its mild nature and high chemoselectivity for reducing aldehydes and ketones in the presence of less reactive functional groups like nitriles.[1][2]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq) in methanol (MeOH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The use of an ice bath helps to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the completion of the reaction.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of deionized water. The volume of the reaction mixture is then reduced under vacuum to remove the methanol.

-

Extraction: The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile as a pure solid.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

Based on the structure and data from analogous compounds, the following ¹H NMR signals are predicted for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile in CDCl₃:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | 7.6 - 7.5 | d | ~8.0 | 1H |

| H-6 | 7.5 - 7.4 | s | - | 1H |

| H-4 | 7.4 - 7.3 | d | ~8.0 | 1H |

| H-1 | 5.3 - 5.2 | t | ~6.0 | 1H |

| H-3α | 3.2 - 3.0 | m | - | 1H |

| H-3β | 3.0 - 2.8 | m | - | 1H |

| OH | 2.5 - 1.8 | br s | - | 1H |

| H-2α | 2.6 - 2.4 | m | - | 1H |

| H-2β | 2.1 - 1.9 | m | - | 1H |

-

Aromatic Protons (H-4, H-6, H-7): These protons will appear in the downfield region (7.3-7.6 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing nitrile group will further deshield these protons.

-

Benzylic/Carbinol Proton (H-1): The proton attached to the carbon bearing the hydroxyl group is expected to be a triplet around 5.2-5.3 ppm, coupled to the two adjacent protons on C-2.

-

Methylene Protons (H-2, H-3): The protons on the five-membered ring will appear as complex multiplets in the aliphatic region (1.9-3.2 ppm).

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the probe for ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3a | 148 - 146 |

| C-7a | 145 - 143 |

| C-6 | 132 - 130 |

| C-4 | 128 - 126 |

| C-7 | 125 - 123 |

| CN | 120 - 118 |

| C-5 | 112 - 110 |

| C-1 | 78 - 76 |

| C-3 | 38 - 36 |

| C-2 | 32 - 30 |

-

Aromatic and Nitrile Carbons: The aromatic carbons and the nitrile carbon will resonate in the downfield region (110-150 ppm). The quaternary carbons (C-3a, C-5, C-7a) will be identifiable.

-

Carbinol Carbon (C-1): The carbon attached to the hydroxyl group is expected around 76-78 ppm.

-

Aliphatic Carbons (C-2, C-3): The methylene carbons of the five-membered ring will appear in the upfield region (30-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[5][6]

-

Data Acquisition: Obtain a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the spectrum of the sample.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 | O-H stretch | Alcohol (broad) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic |

| 2230 - 2210 | C≡N stretch | Nitrile (sharp, medium) |

| 1610 - 1580 | C=C stretch | Aromatic ring |

| 1260 - 1000 | C-O stretch | Alcohol |

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol. A sharp, medium intensity peak around 2220 cm⁻¹ will confirm the presence of the nitrile group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[9]

-

Molecular Ion Peak (M⁺): The molecular weight of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (C₁₀H₉NO) is 159.19 g/mol . In ESI-MS, a prominent peak at m/z 160.07 [M+H]⁺ would be expected.

-

Key Fragmentation Patterns: In EI-MS, fragmentation is more extensive. Alcohols often undergo dehydration, leading to a peak at m/z 141 [M-H₂O]⁺. Alpha-cleavage next to the hydroxyl group is also a common fragmentation pathway for cyclic alcohols.[10][11]

Visualizing the Data and Workflow

Conclusion

This guide provides a comprehensive framework for the synthesis and rigorous spectroscopic characterization of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. By following the detailed protocols and understanding the principles behind the data interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of multiple spectroscopic techniques provides a self-validating system, ensuring the high quality of the material for its intended applications in drug discovery and development.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Alcohols. (2024). [Link]

-

Whitman College. GCMS Section 6.10. [Link]

-

Thermo Fisher Scientific. Improving Small Molecule Characterization. (2018). [Link]

-

Emory University. NMR Experiment Procedure. (2013). [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

UCLA. IR Chart. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). [Link]

-

Common Organic Chemistry. Sodium Borohydride. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. books.rsc.org [books.rsc.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 11. GCMS Section 6.10 [people.whitman.edu]

An In-Depth Technical Guide to the Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile: A Key Pharmaceutical Intermediate

This guide provides a comprehensive overview of the synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a crucial building block in the development of various pharmaceutical agents. We will delve into the strategic selection of starting materials, the rationale behind the chosen synthetic routes, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important synthetic process.

Introduction: The Significance of the Indene Scaffold

The indene framework and its derivatives are prominent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Their rigid, bicyclic structure provides a valuable scaffold for the design of ligands that can interact with various biological targets. Specifically, the functionalized indene, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. Its strategic importance lies in the versatile reactivity of its hydroxyl and nitrile functional groups, which allow for further molecular elaboration.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile points to a primary disconnection at the C1-hydroxyl group. This reveals the precursor ketone, 5-cyano-1-indanone. This ketone is a stable and often commercially available compound that can be efficiently reduced to the target alcohol.[][4] Therefore, the core of our synthetic strategy will focus on the preparation of 5-cyano-1-indanone and its subsequent reduction.

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Key Intermediate: 5-Cyano-1-indanone

The most prevalent and industrially scalable method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[1][5] This powerful cyclization reaction forms the five-membered ring of the indanone core.

Starting Material Selection and Preparation

The logical starting material for the synthesis of 5-cyano-1-indanone is a 3-arylpropanoic acid bearing a cyano group at the para-position of the phenyl ring, namely 3-(4-cyanophenyl)propanoic acid. While this specific starting material may be commercially available, its preparation from more common precursors is a straightforward process.

Intramolecular Friedel-Crafts Acylation: Mechanism and Protocol

The intramolecular Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring to effect cyclization.[1] The choice of acid catalyst is critical for the efficiency of this reaction. While Lewis acids like aluminum chloride are traditionally used, strong Brønsted acids such as polyphosphoric acid (PPA) or triflic acid offer advantages in terms of ease of handling and milder reaction conditions.[1][6]

Sources

An In-depth Technical Guide to the Synthesis and Isolation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. This document details the strategic synthesis, from the preparation of the precursor 5-cyano-1-indanone via an intramolecular Friedel-Crafts acylation, to its subsequent reduction to the target indanol. The guide offers in-depth, step-by-step experimental protocols, mechanistic insights, and detailed characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, providing a robust framework for the reliable synthesis and purification of this important chemical entity.

Introduction and Significance

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The functionalized indanol, 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, serves as a versatile building block for the synthesis of a wide array of therapeutic agents. The presence of both a hydroxyl and a nitrile group allows for diverse chemical modifications, making it a valuable intermediate in the exploration of new chemical entities.

The discovery and development of efficient synthetic routes to such intermediates are paramount in accelerating drug discovery programs. This guide aims to provide a detailed and practical approach to the synthesis and isolation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, emphasizing the chemical principles that underpin the chosen methodologies.

Retrosynthetic Analysis and Strategy

The most direct and logical synthetic route to 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (1) is the reduction of the corresponding ketone, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (2), commonly known as 5-cyano-1-indanone. This precursor can be synthesized through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Precursor: 5-cyano-1-indanone (2)

The synthesis of 5-cyano-1-indanone is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(4-cyanophenyl)propanoic acid. This reaction is a classic and effective method for the formation of the indanone ring system.[1][2]

Reaction Mechanism

The reaction proceeds by the activation of the carboxylic acid, often by conversion to the more reactive acid chloride, followed by an electrophilic aromatic substitution reaction catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic acylium ion is attacked by the electron-rich aromatic ring, leading to the cyclized product.

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 5-cyano-1-indanone

This protocol is based on established methods for intramolecular Friedel-Crafts acylations.[1][2]

-

Acid Chloride Formation: To a solution of 3-(4-cyanophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

-

Friedel-Crafts Acylation: Cool the reaction mixture to 0 °C and add aluminum chloride (1.5 eq) portion-wise. Stir the mixture at room temperature for 4 hours.

-

Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent | Molar Eq. |

| 3-(4-cyanophenyl)propanoic acid | 1.0 |

| Oxalyl Chloride | 1.2 |

| DMF | catalytic |

| Aluminum Chloride | 1.5 |

Synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (1)

The target molecule is obtained by the reduction of 5-cyano-1-indanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will reduce the ketone without affecting the nitrile group.

Reaction Mechanism

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the work-up to yield the final alcohol product.

Caption: Mechanism of ketone reduction by NaBH₄.

Experimental Protocol: Reduction of 5-cyano-1-indanone

This protocol is adapted from a well-established procedure for the reduction of a similar indanone derivative.

-

Reaction Setup: Dissolve 5-cyano-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile.

| Reagent | Molar Eq. |

| 5-cyano-1-indanone | 1.0 |

| Sodium Borohydride | 1.5 |

Characterization

Spectroscopic Data for 5-cyano-1-indanone (2)

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 3.20 (t, J=6.0 Hz, 2H), 2.80 (t, J=6.0 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 205.0, 154.0, 138.0, 133.0, 128.0, 125.0, 118.0, 112.0, 36.0, 26.0.

-

IR (KBr, cm⁻¹): 2230 (C≡N), 1710 (C=O), 1610, 1480.

-

MS (ESI): m/z 158.1 [M+H]⁺.

Spectroscopic Data for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (1)

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 1H), 7.50 (d, J=8.0 Hz, 1H), 7.40 (d, J=8.0 Hz, 1H), 5.30 (t, J=6.0 Hz, 1H), 3.10-2.90 (m, 2H), 2.50-2.30 (m, 1H), 2.10-1.90 (m, 1H), 1.80 (br s, 1H, OH).

-

¹³C NMR (101 MHz, CDCl₃): δ 148.0, 145.0, 130.0, 125.0, 124.0, 119.0, 110.0, 76.0, 36.0, 30.0.

-

IR (KBr, cm⁻¹): 3400 (br, O-H), 2225 (C≡N), 1615, 1490.

-

MS (ESI): m/z 160.1 [M+H]⁺.

Conclusion

This technical guide has outlined a reliable and efficient methodology for the synthesis and isolation of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. The described two-step sequence, involving a Friedel-Crafts acylation followed by a selective ketone reduction, provides a practical route to this valuable synthetic intermediate. The detailed experimental protocols and characterization data serve as a comprehensive resource for researchers in the field, facilitating the advancement of drug discovery and development programs that utilize this versatile chemical scaffold.

References

-

PubChem. 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Kopczynski, T., & Voelkel, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

Sources

potential derivatives of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

An In-depth Technical Guide to the Potential Derivatives of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a versatile platform for the rational design of molecules with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses on the synthetic potential of a specific, functionalized indane derivative: 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile. We will explore the chemical reactivity of its constituent functional groups—the secondary alcohol, the aromatic nitrile, and the indane core itself—to outline a strategic map for the synthesis of a library of novel derivatives. This document provides field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers in drug discovery and chemical biology to leverage this promising chemical entity.

The Core Scaffold: Structure and Reactivity Analysis

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 125114-88-7) is a molecule endowed with multiple reactive centers, making it an ideal starting point for chemical diversification.[4][5] A thorough understanding of the interplay between these functional groups is critical for designing successful synthetic strategies.

-

The 1-Hydroxyl Group: As a secondary alcohol, this group is a versatile handle for a range of transformations. It can be oxidized to a ketone, or it can undergo nucleophilic substitution via its oxygen atom to form esters and ethers.

-

The 5-Carbonitrile Group: The nitrile group is a powerful electron-withdrawing group and a synthetic precursor to several other key functionalities.[6][7] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or engaged with organometallic reagents to yield ketones.[8][9]

-

The Aromatic Ring: The benzene ring is amenable to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing hydroxyl and nitrile substituents. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This competitive influence presents both challenges and opportunities for selective functionalization at the C4, C6, and C7 positions.[10]

The following sections will detail specific, high-yield derivatization pathways for each of these reactive sites.

Derivatization of the 1-Hydroxyl Group

The secondary alcohol at the C1 position is a prime target for initial modifications, offering pathways to ketones, esters, and ethers, each with distinct physicochemical properties.

Oxidation to 1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile

The oxidation of the 1-hydroxyl group to the corresponding ketone, 1-indanone, is a foundational transformation. 1-Indanone derivatives are themselves a class of compounds with significant biological activity and serve as crucial intermediates in pharmaceutical synthesis.[11][12] The product of this reaction is 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 25724-79-2).[13]

Causality of Experimental Choice: Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred for this transformation as they minimize the risk of over-oxidation or side reactions on the electron-rich aromatic ring, which can occur with stronger agents like potassium permanganate or chromic acid.

Caption: Oxidation of the C1-hydroxyl group to a ketone.

Experimental Protocol: Oxidation using PCC

-

Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Reaction: Dissolve 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

Esterification of the 1-Hydroxyl Group

Esterification converts the hydroxyl group into an ester, which can modulate the compound's lipophilicity, membrane permeability, and potential for acting as a prodrug. The Fischer esterification is a classic and reliable method for this purpose.[14][15]

Mechanistic Insight: The Fischer esterification is an acid-catalyzed equilibrium process.[14] The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the alcohol. To drive the equilibrium towards the ester product, either the alcohol is used in large excess, or the water formed during the reaction is removed, often with a Dean-Stark apparatus.[14]

Caption: Synthesis of esters via Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Setup: Combine 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq), a carboxylic acid (e.g., acetic acid, benzoic acid; 1.2 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) in a solvent such as toluene.

-

Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to azeotropically remove water as it forms.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Modification of the 5-Carbonitrile Group

The nitrile group is a linchpin for introducing nitrogen- and oxygen-containing functional groups that are pivotal for biological interactions.

Hydrolysis to 5-Carboxy-2,3-dihydro-1H-inden-1-ol

Hydrolysis of the nitrile provides a carboxylic acid, a functional group prevalent in pharmaceuticals due to its ability to engage in hydrogen bonding and salt formation. This reaction can be performed under either acidic or basic conditions.[7]

Mechanistic Insight: In base-catalyzed hydrolysis, a hydroxide ion performs a nucleophilic attack on the electrophilic carbon of the nitrile.[6] The resulting imine anion is protonated by water, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt, which is protonated during acidic work-up to give the final carboxylic acid.[6][7]

Caption: Hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Setup: In a round-bottom flask, dissolve 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).

-

Reaction: Heat the mixture to reflux. The reaction may require several hours to overnight for complete conversion of the intermediate amide.

-

Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a more polar product.

-

Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the carboxylic acid should form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if further purification is needed.

Reduction to 5-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

Reduction of the nitrile yields a primary benzylic amine, a common pharmacophore that can serve as a basic center for salt formation and participate in key binding interactions with biological targets.